molecular formula C26H24N2O4 B5329179 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine

N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine

Cat. No. B5329179
M. Wt: 428.5 g/mol
InChI Key: SJWBQWLPKMFBKI-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine, also known as MPAP, is a synthetic compound that has been developed for scientific research purposes. MPAP belongs to the class of compounds known as acrylamides, which have been shown to have a range of biological activities. In

Mechanism of Action

The mechanism of action of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine involves its selective activation of the D3 dopamine receptor. This activation leads to increased dopamine release in the brain, which in turn activates the reward system. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which further enhances its effects on the reward system.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce conditioned place preference, indicating its rewarding effects. This compound has also been shown to enhance cognitive function and memory retention in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine for lab experiments is its high selectivity for the D3 dopamine receptor, which allows for specific targeting of this receptor in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine. One area of focus is the potential therapeutic applications of this compound in the treatment of addiction and other neuropsychiatric disorders. Another area of focus is the development of new compounds based on the structure of this compound, which may have improved pharmacokinetic properties and greater selectivity for specific dopamine receptors. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and behavior.

Synthesis Methods

N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine can be synthesized using a multi-step process that involves the coupling of 4-methylbenzoyl chloride and N-phenylacrylamide, followed by the addition of phenylalanine. The final product is then purified using column chromatography. The synthesis of this compound has been optimized to yield a high purity product that is suitable for scientific research.

Scientific Research Applications

N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine has been shown to have a range of scientific research applications, particularly in the field of neuroscience. This compound has been used to study the role of dopamine receptors in the brain, as it has been shown to selectively activate the D3 dopamine receptor. This compound has also been used to study the effects of dopamine on the reward system in the brain, as well as its potential therapeutic applications in the treatment of addiction and other neuropsychiatric disorders.

properties

IUPAC Name

2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-18-12-14-21(15-13-18)24(29)27-22(16-19-8-4-2-5-9-19)25(30)28-23(26(31)32)17-20-10-6-3-7-11-20/h2-16,23H,17H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWBQWLPKMFBKI-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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